Cas no 113593-34-3 (Carbamic acid,N-[2-(dimethylamino)ethyl]-N-[2-[[2-(methylthio)phenyl][[3-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-,2-methylpropyl ester)
113593-34-3 structure
Product Name:Carbamic acid,N-[2-(dimethylamino)ethyl]-N-[2-[[2-(methylthio)phenyl][[3-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-,2-methylpropyl ester
Numéro CAS:113593-34-3
Le MF:C26H34F3N3O3S
Mégawatts:525.626676082611
CID:157123
PubChem ID:216223
Update Time:2025-04-19
Carbamic acid,N-[2-(dimethylamino)ethyl]-N-[2-[[2-(methylthio)phenyl][[3-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-,2-methylpropyl ester Propriétés chimiques et physiques
Nom et identifiant
-
- Carbamic acid,N-[2-(dimethylamino)ethyl]-N-[2-[[2-(methylthio)phenyl][[3-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-,2-methylpropyl ester
- Carbamic acid,N-[2-(dimethylamino)ethyl]-N-[2-[[2-(methylthio)phenyl][[3-(trifluoromethyl)phen...
- Carbamic acid,N-[2-(dimethylamino)ethyl]-N-[2-[[2-(methylthio)phenyl][[3-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-,2
- Flosatidil
- 2-methylpropyl [2-(dimethylamino)ethyl](2-{[2-(methylsulfanyl)phenyl][3-(trifluoromethyl)benzyl]amino}-2-oxoethyl)carbamate
- Flosatidil [INN]
- Isobutyl (2-(dimethylamino)ethyl)(((o-(methylthio)phenyl)(m-(trifluoromethyl)benzyl)carbamoyl)methyl)carbamate
- Isobutyl (2-(dimethyl-amino)ethyl)(((o-(methylthio)phenyl)(m-(trifluoromethyl)-benzyl)carbamoyl)methyl)carbamate
- UNII-19S89CMO38
- 2-Methylpropyl [2-(dimethylamino)ethyl][2-([2-(methylsulfanyl)phenyl]{[3-(trifluoromethyl)phenyl]methyl}amino)-2-oxoethyl]carbamate
- NS00123470
- 113593-34-3
- Q27252128
- 2-methylpropyl N-[2-(dimethylamino)ethyl]-N-[2-[2-methylsulfanyl-N-[[3-(trifluoromethyl)phenyl]methyl]anilino]-2-oxoethyl]carbamate
- SCHEMBL668315
- 19S89CMO38
- DTXSID80869571
- CHEMBL2107390
- MJOGWNMYQLVUOU-UHFFFAOYSA-N
- TS-09510
-
- Piscine à noyau: 1S/C26H34F3N3O3S/c1-19(2)18-35-25(34)31(14-13-30(3)4)17-24(33)32(22-11-6-7-12-23(22)36-5)16-20-9-8-10-21(15-20)26(27,28)29/h6-12,15,19H,13-14,16-18H2,1-5H3
- La clé Inchi: MJOGWNMYQLVUOU-UHFFFAOYSA-N
- Sourire: S(C)C1C=CC=CC=1N(C(CN(C(=O)OCC(C)C)CCN(C)C)=O)CC1C=CC=C(C(F)(F)F)C=1
Propriétés calculées
- Qualité précise: 525.22700
- Masse isotopique unique: 525.227
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 36
- Nombre de liaisons rotatives: 12
- Complexité: 693
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 78.4A^2
- Le xlogp3: 5.5
Propriétés expérimentales
- Dense: 1.23
- Point d'ébullition: 585.2°Cat760mmHg
- Point d'éclair: 307.7°C
- Indice de réfraction: 1.563
- Le PSA: 78.39000
- Le LogP: 5.61670
Carbamic acid,N-[2-(dimethylamino)ethyl]-N-[2-[[2-(methylthio)phenyl][[3-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-,2-methylpropyl ester Littérature connexe
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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